molecular formula C10H9NO3 B1585219 Ethyl 2-isocyanatobenzoate CAS No. 76393-16-3

Ethyl 2-isocyanatobenzoate

Cat. No. B1585219
CAS RN: 76393-16-3
M. Wt: 191.18 g/mol
InChI Key: HXVGHXDQGUPUKY-UHFFFAOYSA-N
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Description

Ethyl 2-isocyanatobenzoate is a chemical compound with the molecular formula C10H9NO3 . It is used in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of Ethyl 2-isocyanatobenzoate is represented by the linear formula OCNC6H4CO2C2H5 . It has a molecular weight of 191.18 .


Physical And Chemical Properties Analysis

Ethyl 2-isocyanatobenzoate is a solid substance . It has a melting point of 28-31 °C .

Scientific Research Applications

Anticancer Activity

Ethyl 2-isocyanatobenzoate, derived from ethyl paraben, has been utilized in the synthesis of novel hydrazide-hydrazones, which demonstrate potential as anticancer agents. These compounds have shown cytotoxic activity against liver cancer cell lines, with certain derivatives exhibiting significant efficacy. This emphasizes the role of ethyl 2-isocyanatobenzoate derivatives in developing new therapeutic options for cancer treatment (Han, Atalay, Imamoğlu, & Küçükgüzel, 2020).

Anti-inflammatory and Analgesic Properties

Ethyl 2-isocyanatobenzoate has been used in the synthesis of compounds that exhibit anti-inflammatory and analgesic properties. This demonstrates its potential in developing new pharmaceutical agents for managing pain and inflammation (Fakhr, Radwan, El-batran, Abd el-Salam, & El-Shenawy, 2009).

Synthesis of Heterocyclic Compounds

Research has shown that ethyl 2-isocyanatobenzoate can be instrumental in the synthesis of a variety of heterocyclic compounds. These compounds have potential applications in various fields of chemistry and pharmacology, highlighting the versatility of ethyl 2-isocyanatobenzoate in synthetic chemistry (Bhoi, Borad, Pithawala, & Patel, 2016).

Biological Activity of Derivatives

The derivatives of ethyl 2-isocyanatobenzoate have been evaluated for their biological activities, including antibacterial properties. This demonstrates the compound's potential in contributing to the development of new antibacterial agents, which is crucial given the increasing resistance to existing antibiotics (El-Shenawy, 2017).

properties

IUPAC Name

ethyl 2-isocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-14-10(13)8-5-3-4-6-9(8)11-7-12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVGHXDQGUPUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335013
Record name Ethyl 2-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-isocyanatobenzoate

CAS RN

76393-16-3
Record name Ethyl 2-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-isocyanatobenzoate
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Synthesis routes and methods

Procedure details

2-Carboethoxy-phenylisocyanate (0.20 g, 1.0 mmol) was prepared by the reaction of 2-carboethoxyaniline and triphosgene in toluene at reflux, followed by removing the solvent in vacuo. The isocyanate and the compound resulting from Example 1B (0.24 g, 1.0 mmol) were combined in 40 mL of toluene and heated at reflux for 3 hours. The product was then partitioned between 5% NaHCO3 and hot ethyl acetate, and the organic phase was dried (K2CO3) and evaporated. The resulting product was converted to its hydrochloride salt and recrystallized from ethanol-ether to yield 0.12 g of the title compound as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 7.92 (d, 1H), 7.65 (t, 1H), 7.12-7.27 (m, 2H), 7.08 (t, 1H), 6.72 (dd, 2H), 4.02 (t, 2H), 3.73 (s, 3H), 3.12-3.3 (m, 3H), 2.52-2.65 (m, 3H), 2.38-2.48 (m, 2H), 2.1-2.3 (m, 2H), 1.57-1.68 (m, 1H), 1.37-1.5 (m, 1H). Anal calcd for C23H25N3O3 ·HCl·H2O: C, 61.95; H, 6.33; N, 9.42. Found: C, 61.94; H, 6.10; N, 9.18.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Yassine, A Hafid, M Khouili, O Mentre, EM Ketatni - IUCrData, 2016 - scripts.iucr.org
In the almost planar (rms deviation = 0.038 Å) title compound, C10H10N4O3, an intramolecular N—H⋯O interaction closes an S(6) ring. In the crystal, aromatic π–π stacking interactions …
Number of citations: 4 scripts.iucr.org
A Basheer, Z Rappoport - science24.com
… 4a and reacting with CH 2 (CN)CO 2 Me gave E/Z methyl cyano (1,4-dihydro-2-oxo-1H-3,1-benzothiazin-2-ylidene) acetate 5, while the ethyl 2-isocyanatobenzoate analogue 4b gave …
Number of citations: 0 www.science24.com
Y Takano, F Shiga, J Asano, N Ando, H Uchiki… - Bioorganic & medicinal …, 2005 - Elsevier
We describe the design, synthesis, and biological properties of a novel series of 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids. After designing, studying the structure–activity …
Number of citations: 18 www.sciencedirect.com

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